molecular formula C18H11NO2S B11588731 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Katalognummer: B11588731
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: GSCYIBYSECKRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique structure combining a thieno ring with an oxazinone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-aminothiophenol with benzoyl chloride to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the combination of its thieno and oxazinone rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .

Eigenschaften

Molekularformel

C18H11NO2S

Molekulargewicht

305.4 g/mol

IUPAC-Name

2,5-diphenylthieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C18H11NO2S/c20-18-15-14(12-7-3-1-4-8-12)11-22-17(15)19-16(21-18)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

GSCYIBYSECKRIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.